N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(isoquinolin-1-ylsulfanyl)acetamide

Catalog No.
S12698660
CAS No.
M.F
C15H16N2O3S2
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(isoquino...

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(isoquinolin-1-ylsulfanyl)acetamide

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-isoquinolin-1-ylsulfanylacetamide

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C15H16N2O3S2/c18-14(17-12-6-8-22(19,20)10-12)9-21-15-13-4-2-1-3-11(13)5-7-16-15/h1-5,7,12H,6,8-10H2,(H,17,18)

InChI Key

XZNXDPKBCXFRAK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CSC2=NC=CC3=CC=CC=C32

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(isoquinolin-1-ylsulfanyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a tetrahydrothiophene moiety and an isoquinoline derivative. The molecular formula of this compound is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, and it possesses a molar mass of approximately 320.36 g/mol. This compound features a dioxidotetrahydrothiophenyl group that contributes to its chemical properties and potential biological activities.

Due to its functional groups:

  • Oxidation: The dioxidotetrahydrothiophenyl group can be oxidized further to form sulfoxides or sulfones.
  • Reduction: Reduction reactions may convert the dioxidotetrahydrothiophenyl group back to tetrahydrothiophene.
  • Nucleophilic Substitution: The isoquinoline moiety may undergo nucleophilic substitution, allowing for the introduction of various substituents.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for research purposes.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(isoquinolin-1-ylsulfanyl)acetamide has shown potential biological activities, particularly in pharmacological studies. Compounds with similar structures often exhibit:

  • Antimicrobial Activity: Many thiophene derivatives are known for their antibacterial and antifungal properties.
  • Anticancer Properties: Isoquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially acting as an inhibitor and modulating biological pathways.

Further studies are necessary to elucidate the specific mechanisms through which this compound exerts its biological effects.

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(isoquinolin-1-ylsulfanyl)acetamide typically involves several steps:

  • Formation of Tetrahydrothiophene Intermediate: This can be achieved through the reaction of appropriate thiophene derivatives with oxidizing agents to introduce the dioxidation.
  • Synthesis of Isoquinoline Derivative: Isoquinoline can be synthesized via cyclization reactions involving suitable precursors.
  • Coupling Reaction: The final product is obtained by coupling the tetrahydrothiophene intermediate with the isoquinoline derivative using acetic acid or other coupling agents under controlled conditions.

These steps highlight the multi-step nature of synthesizing complex organic compounds like N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(isoquinolin-1-ylsulfanyl)acetamide.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound in drug discovery efforts targeting infectious diseases or cancer.
  • Chemical Research: It can be used as a building block in organic synthesis to create more complex molecules.
  • Agricultural Chemistry: If found effective against pathogens, it could be explored as a pesticide or fungicide.

Interaction studies are crucial for understanding how N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(isoquinolin-1-ylsulfanyl)acetamide interacts with biological targets. Research may focus on:

  • Binding Affinity: Determining how strongly the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Investigating how the compound alters biochemical pathways or cellular processes.

Such studies help in characterizing the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(isoquinolin-1-ylsulfanyl)acetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamideC20H22ClNO4SC_{20}H_{22}ClNO_{4}SContains a chlorobenzyl group
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamideC24H22N2O6S2C_{24}H_{22}N_{2}O_{6}S^{2}Features a sulfonamide group
3-(3-(Difluoromethoxy)phenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(5-fluoropyrimidin-2-yl)-1H-indole-6-carboxamideC22H19F2N3O3SC_{22}H_{19}F^{2}N_{3}O_{3}SContains fluorinated phenyl and pyrimidine groups

Uniqueness

What sets N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(isoquinolin-1-ylsulfanyl)acetamide apart from these similar compounds is its specific combination of functional groups that may confer unique reactivity and biological properties. The presence of both a tetrahydrothiophene and an isoquinoline moiety allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications not seen in structurally similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

336.06023472 g/mol

Monoisotopic Mass

336.06023472 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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